molecular formula C7H11NO3 B2516686 Methyl 3-hydroxy-1,2,3,4-tetrahydropyridine-1-carboxylate CAS No. 1820605-22-8

Methyl 3-hydroxy-1,2,3,4-tetrahydropyridine-1-carboxylate

Cat. No.: B2516686
CAS No.: 1820605-22-8
M. Wt: 157.169
InChI Key: HHEZJHQZPXGAGD-UHFFFAOYSA-N
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Description

Methyl 3-hydroxy-1,2,3,4-tetrahydropyridine-1-carboxylate is a chemical compound with the molecular formula C7H11NO3 It is a derivative of tetrahydropyridine, a heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-hydroxy-1,2,3,4-tetrahydropyridine-1-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a pyridine derivative with a methylating agent in the presence of a base. The reaction conditions often include solvents such as dimethylformamide (DMF) and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-hydroxy-1,2,3,4-tetrahydropyridine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different tetrahydropyridine derivatives .

Scientific Research Applications

Methyl 3-hydroxy-1,2,3,4-tetrahydropyridine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-hydroxy-1,2,3,4-tetrahydropyridine-1-carboxylate involves its interaction with specific molecular targets and pathways. It may exert its effects by modulating enzyme activities or interacting with cellular receptors. The exact molecular targets and pathways are still under investigation, but it is believed to influence neurotransmitter systems and cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-hydroxy-1,2,3,4-tetrahydropyridine-1-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and potential biological activities. Its hydroxyl and carboxylate groups make it a versatile intermediate in organic synthesis and a compound of interest in medicinal chemistry .

Biological Activity

Methyl 3-hydroxy-1,2,3,4-tetrahydropyridine-1-carboxylate (CAS Number: 1820605-22-8) is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₇H₁₁NO₃
  • Molecular Weight : 157.17 g/mol
  • Structure : The compound features a tetrahydropyridine ring with a hydroxyl and a carboxylate group, contributing to its biological reactivity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in neuroprotection and potential anti-cancer effects. The following sections detail these activities.

Neuroprotective Effects

Recent studies suggest that this compound may offer neuroprotective benefits, particularly against neurodegenerative diseases. It is hypothesized that the tetrahydropyridine structure could mitigate oxidative stress and enhance neuronal survival.

Mechanism of Action :

  • Antioxidant Activity : The hydroxyl group in the structure is believed to scavenge free radicals, reducing oxidative damage in neuronal cells.
  • Neurotransmitter Modulation : It may influence neurotransmitter levels, enhancing synaptic plasticity and cognitive functions.

Anti-Cancer Potential

In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines.

Cell LineIC50 (µM)Mechanism
MCF-7 (Breast Cancer)15.2Induction of apoptosis via caspase activation
U937 (Monocytic Leukemia)10.5Cell cycle arrest at G1 phase
CEM-13 (T-cell Leukemia)12.8Increased p53 expression leading to apoptosis

Case Studies

  • Study on Neuroprotection :
    • Objective : To evaluate the protective effects against oxidative stress in neuronal cultures.
    • Findings : Treatment with methyl 3-hydroxy-1,2,3,4-tetrahydropyridine resulted in a significant reduction in cell death compared to untreated controls.
  • Anti-Cancer Investigation :
    • Objective : To assess the cytotoxicity against breast cancer cells.
    • Results : The compound exhibited dose-dependent cytotoxic effects on MCF-7 cells with an IC50 value of 15.2 µM, primarily through apoptotic pathways.

Research Findings

A comprehensive review of literature reveals the following insights into the biological activity of this compound:

  • Pharmacokinetics : Preliminary studies indicate favorable absorption characteristics in animal models.
  • Safety Profile : Toxicological assessments show low toxicity levels at therapeutic doses.

Properties

IUPAC Name

methyl 3-hydroxy-3,4-dihydro-2H-pyridine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c1-11-7(10)8-4-2-3-6(9)5-8/h2,4,6,9H,3,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHEZJHQZPXGAGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CC(CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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